molecular formula C14H18N2O B8675816 N-tert-butyl-3-(4-cyanophenyl)propanamide

N-tert-butyl-3-(4-cyanophenyl)propanamide

Cat. No.: B8675816
M. Wt: 230.31 g/mol
InChI Key: SGLXWRPALKVILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-3-(4-cyanophenyl)propanamide is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-tert-butyl-3-(4-cyanophenyl)propanamide

InChI

InChI=1S/C14H18N2O/c1-14(2,3)16-13(17)9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)

InChI Key

SGLXWRPALKVILG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-(4-cyanophenyl)-propionic acid (0.4 g, 2.48 mmol) and thionyl chloride (1.1 mL, 14.9 mmol) in toluene (2 mL) and reflux the mixture for 2 h. Concentrate in vacuo, dissolve the residue in DCM (1.5 mL) and add the solution to a cold solution (0° C.) of tert-butylamine (300 μL, 2.85 mmol) in DCM (1.5 mL) and triethylamine (97 μL, 0.69 mmol). Allow the mixture to stir at 0° C. for 15 min and at room temperature for 16 h. Add water, separate the organic phase and extract the aqueous phase twice with DCM. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (65:35) to obtain the desired intermediate (306 mg, 54%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
97 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

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